

What is 2-Chloro-4-nitrophenyl-beta-D-cellobioside?

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Compound of Interest

Compound Name: 2-Chloro-4-nitrophenyl-beta-D-cellobioside

CAS No.: 135743-28-1

Cat. No.: B593194

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Advanced Enzymology: The Strategic Utility of **2-Chloro-4-nitrophenyl-beta-D-cellobioside** (CNP-G2) in Cellulase Kinetics

Executive Technical Summary

In the rigorous field of glycoside hydrolase characterization, **2-Chloro-4-nitrophenyl-beta-D-cellobioside** (CNP-G2) represents a critical evolution in chromogenic substrate technology. Unlike traditional p-nitrophenyl (pNP) substrates that necessitate discontinuous "stop-and-read" protocols due to the high pKa of the leaving group, CNP-G2 facilitates continuous, real-time kinetic monitoring at acidic pH.

This guide serves as a definitive technical resource for researchers investigating cellulolytic enzymes—specifically cellobiohydrolases (CBH) and endoglucanases. By leveraging the unique physicochemical properties of the chloronitrophenyl moiety, scientists can acquire high-resolution kinetic data (

) directly at the enzyme's optimal pH (typically pH 4.5–6.0), eliminating the artifacts associated with pH quenching.

Chemical Identity & Physicochemical Properties

CNP-G2 is a synthetic disaccharide derivative designed to mimic the natural substrate of cellulases while providing a direct optical readout.

Property	Specification
Systematic Name	2-Chloro-4-nitrophenyl- β -D-cellobioside
Common Abbreviation	CNP-G2 / CNP-Cellobioside
CAS Number	135743-28-1
Molecular Formula	C ₁₈ H ₂₄ ClNO ₁₃
Molecular Weight	497.84 Da
Solubility	Soluble in water; highly soluble in DMSO/Water mixtures
Appearance	White to off-white crystalline powder
Leaving Group	2-Chloro-4-nitrophenol (CNP)
Detection	400–405 nm

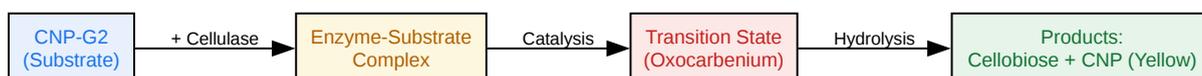
Mechanistic Principles: The "pKa Advantage"

The superior utility of CNP-G2 over pNP-G2 lies in the electron-withdrawing effect of the chlorine atom at the ortho position of the phenolic ring.

The Hydrolysis Reaction

The enzymatic hydrolysis of CNP-G2 proceeds via the cleavage of the

-1,4-glycosidic bond between the cellobiose unit and the aglycone (the chromophore).



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Figure 1: Enzymatic hydrolysis pathway of CNP-G2. The release of the CNP group is the rate-limiting step monitored spectrophotometrically.

Continuous vs. Discontinuous Assays

- p-Nitrophenol (pNP): Has a pKa of ~7.^[1] At the acidic pH required for fungal cellulase activity (pH 5.0), it is protonated and colorless. To measure activity, the reaction must be stopped and alkalinized (pH > 8.5) to ionize the phenol. This prevents real-time kinetic measurement.
- 2-Chloro-4-nitrophenol (CNP): The chlorine substituent lowers the pKa to approximately 5.5. This means a significant fraction of the released chromophore is ionized (yellow) even at acidic pH (5.0–6.0), allowing for continuous monitoring of product formation without stopping the reaction.

Applications in High-Throughput Screening & Kinetics

Primary Targets

- Cellobiohydrolases (CBH I / Cel7A): CNP-G2 is an ideal substrate for exoglucanases that attack the reducing end of cellulose chains.
- Endoglucanases: While endoglucanases typically prefer longer chains, they show measurable activity on CNP-G2, making it useful for specificity profiling.
- Biofuel Research: Used to screen mutant libraries for thermostable cellulases required for biomass saccharification.

Kinetic Profiling

CNP-G2 allows for the precise determination of:

- (Turnover Number): Direct measurement of catalytic speed.
- (Michaelis Constant): Determination of substrate affinity.
- (Inhibition Constant): Essential for studying competitive inhibition by cellobiose or glucose.

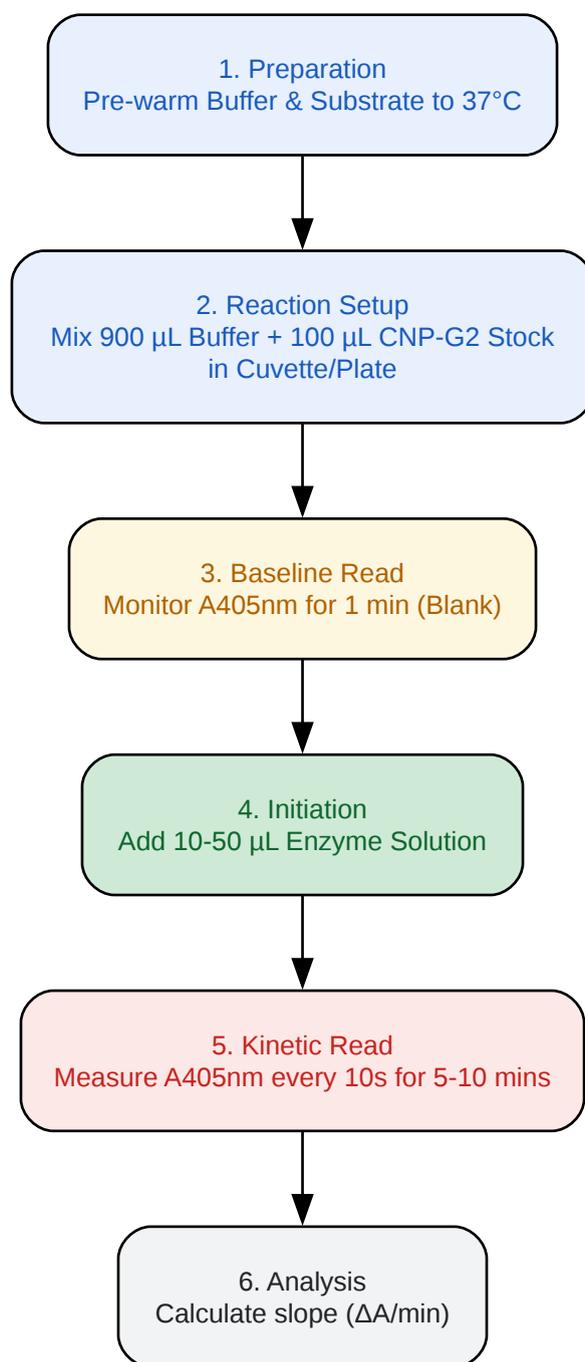
Comprehensive Experimental Protocol

Objective: Determine the specific activity of a purified Cellobiohydrolase (CBH) sample using CNP-G2.

Reagents Preparation

- Assay Buffer: 50 mM Sodium Acetate, pH 5.0 (or optimal pH for your enzyme).
- CNP-G2 Stock Solution (10 mM): Dissolve 49.8 mg of CNP-G2 in 10 mL of ultrapure water or 5% DMSO if solubility is an issue. Store at -20°C in aliquots.
- Enzyme Solution: Dilute enzyme in Assay Buffer to approx. 0.1–1.0 U/mL.

Assay Workflow



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Figure 2: Step-by-step continuous kinetic assay workflow.

Calculation of Activity

Calculate the activity using the extinction coefficient (

) of 2-chloro-4-nitrophenol.

- Note: The

value is pH-dependent. At pH 5.0–6.0, you must determine the effective experimentally or use the literature value (approx.

at pH 6.0, but lower at pH 5.0).

- Formula:

- : Total reaction volume (mL)

- : Light path (cm)

- : Volume of enzyme added (mL)

Comparative Analysis: CNP-G2 vs. Alternatives

Feature	CNP-G2	pNP-G2	MUG (Methylumbelliferyl)
Chromophore	2-Cl-4-Nitrophenol	4-Nitrophenol	4-Methylumbelliferone
Assay Type	Continuous	Discontinuous (Endpoint)	Continuous (Fluorometric)
Optimal pH Readout	pH 5.0–6.5	pH > 8.0	pH > 7.0 (Fluorescence)
Sensitivity	High	Medium	Very High
Cost	High	Low	Medium
Primary Use	Kinetics ()	Routine Screening	High-Sensitivity Detection

Troubleshooting & Optimization

- Spontaneous Hydrolysis: CNP-G2 is relatively stable, but background hydrolysis can occur at high temperatures (>50°C) or extreme pH. Always run a "No Enzyme" control.

- **Substrate Inhibition:** High concentrations of cellobioside derivatives can sometimes inhibit CBH enzymes (non-productive binding). Perform a substrate titration curve (0.1 mM to 5 mM) to identify the linear range.
- **Extinction Coefficient Calibration:** Since the absorbance of the CNP group is pH-sensitive near its pKa, construct a standard curve of free 2-chloro-4-nitrophenol in your specific assay buffer to derive the exact value.

References

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